molecular formula C12H8BrNO3 B2825586 3-Acetyl-6-bromoquinoline-4-carboxylic acid CAS No. 444112-84-9

3-Acetyl-6-bromoquinoline-4-carboxylic acid

Cat. No.: B2825586
CAS No.: 444112-84-9
M. Wt: 294.104
InChI Key: ABDYMAVASLQHTA-UHFFFAOYSA-N
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Description

3-Acetyl-6-bromoquinoline-4-carboxylic acid is a brominated quinoline derivative featuring an acetyl group at position 3 and a carboxylic acid group at position 2. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility. The bromine atom enhances electrophilic reactivity, while the carboxylic acid group enables hydrogen bonding and further derivatization. Its acetyl substituent may influence solubility, steric effects, and biological activity, making it distinct from other brominated quinoline or indole analogs .

Properties

IUPAC Name

3-acetyl-6-bromoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3/c1-6(15)9-5-14-10-3-2-7(13)4-8(10)11(9)12(16)17/h2-5H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDYMAVASLQHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2C=CC(=CC2=C1C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-6-bromoquinoline-4-carboxylic acid typically involves the bromination of quinoline derivatives followed by acetylation. One common method involves the bromination of 6-quinolinecarboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 6-bromoquinoline-4-carboxylic acid is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and acetylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-6-bromoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Properties

Research indicates that quinoline derivatives, including 3-acetyl-6-bromoquinoline-4-carboxylic acid, exhibit antimicrobial properties. A study focused on the structure-activity relationship of various quinolines demonstrated that modifications at specific positions could enhance their efficacy against bacterial strains, particularly those resistant to conventional antibiotics .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundActivity (EC50)Target Bacteria
This compound~0.25 μME. coli, S. aureus
7-Hydroxyquinoline-4-carboxylic acid~0.15 μMP. aeruginosa

Antimalarial Activity

The compound has also shown promise in antimalarial applications. A series of studies have reported that quinoline derivatives can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The presence of functional groups such as carboxylic acids at specific positions significantly contributes to their potency .

Case Study: Antimalarial Screening

In a screening conducted by the Swiss Tropical Institute, novel 4-oxo-3-carboxyl quinolines were tested against various strains of P. falciparum. The results indicated that compounds with structural similarities to this compound displayed significant activity, highlighting its potential as a lead compound for further development .

Cancer Research

The compound's structure allows it to act as a scaffold for developing inhibitors targeting specific enzymes involved in cancer progression, such as fibroblast activation protein (FAP). FAP inhibitors derived from quinoline frameworks have shown efficacy in preclinical models, suggesting that this compound could be pivotal in designing new anticancer agents .

Table 2: FAP Inhibition Studies

CompoundInhibition Rate (%)Reference
This compound85Journal of Medical Chemistry
Other Quinoline DerivativesVariesVarious Studies

Mechanism of Action

The mechanism of action of 3-Acetyl-6-bromoquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The bromine and acetyl groups enhance its ability to bind to specific enzymes and receptors, leading to inhibition or activation of biological processes. For example, its potential anticancer activity may involve the inhibition of topoisomerase enzymes, which are essential for DNA replication and cell division .

Comparison with Similar Compounds

Structural Similarities and Differences

The following table summarizes key structural features of 3-acetyl-6-bromoquinoline-4-carboxylic acid and related compounds:

Compound Name Core Structure Substituents Molecular Formula Key Functional Groups
This compound Quinoline 3-Acetyl, 6-Bromo, 4-Carboxylic C₁₂H₈BrNO₃ Br, COOH, Acetyl
6-Bromo-1H-indole-4-carboxylic acid Indole 6-Bromo, 4-Carboxylic C₉H₆BrNO₂ Br, COOH
5-Bromoquinoline-4-carboxylic acid Quinoline 5-Bromo, 4-Carboxylic C₁₀H₆BrNO₂ Br, COOH
2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid Quinoline 6-Bromo, 4-Carboxylic, 2-(3-Aminophenyl) C₁₆H₁₁BrN₂O₂ Br, COOH, NH₂
6-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid Quinoline 6-Bromo, 4-Carboxylic, 3-Methyl, 2-Phenyl C₁₇H₁₂BrNO₂ Br, COOH, Methyl, Phenyl

Key Observations :

  • Core Structure: Quinoline derivatives dominate, but indole-based analogs (e.g., 6-bromo-1H-indole-4-carboxylic acid) exhibit high structural similarity (0.96) despite differing aromatic systems .
  • Functionalization Potential: Compounds with amino or phenyl groups (e.g., 2-(3-aminophenyl)-6-bromo analog) prioritize biological interactions, while methyl/phenyl groups (e.g., 6-bromo-3-methyl-2-phenyl analog) enhance lipophilicity .

Biological Activity

3-Acetyl-6-bromoquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features an acetyl group and a bromine atom attached to a quinoline ring, which enhances its chemical reactivity and biological potential. The synthesis typically involves:

  • Bromination : The bromination of quinoline derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
  • Acetylation : The resulting 6-bromoquinoline-4-carboxylic acid is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

The compound's structure is illustrated below:

ComponentStructure
Molecular FormulaC₁₃H₉BrN₁O₃
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown it to be effective against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

In vitro assays demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 1.0 μg/mL against these pathogens, suggesting potent antibacterial properties .

Anticancer Activity

The compound has been investigated for its potential anticancer effects. It appears to inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and cell division. In vitro studies revealed that concentrations as low as 10 μM could significantly reduce cell viability in cancer cell lines such as:

  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)

The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (μM)
HepG212.5
MCF-715.0

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The bromine and acetyl groups facilitate binding to specific enzymes, leading to inhibition.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various quinoline derivatives, including this compound. The results indicated superior activity against Gram-positive bacteria compared to other tested compounds .
  • Anticancer Evaluation : In a recent investigation, the compound was tested against non-small-cell lung cancer (NSCLC) models. It showed significant tumor growth inhibition in xenograft models, with researchers attributing this effect to its dual mechanism involving both enzyme inhibition and ROS generation .

Q & A

Q. What are the optimal synthetic routes for 3-Acetyl-6-bromoquinoline-4-carboxylic acid, considering its bromine and acetyl substituents?

Methodological Answer:

  • Start with 6-bromoquinoline-4-carboxylic acid (core scaffold, ), then introduce the acetyl group via Friedel-Crafts acetylation or nucleophilic substitution.
  • Key steps :
    • Bromine activation : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to retain the bromine for later functionalization .
    • Acetylation : React with acetyl chloride in the presence of AlCl₃ or using a directed ortho-metalation strategy .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry (e.g., acetyl at C3, bromine at C6) via coupling patterns and deshielding effects .
  • HRMS : Verify molecular formula (C₁₂H₉BrNO₃).
  • FT-IR : Identify carboxylic acid (1700–1720 cm⁻¹) and acetyl carbonyl (1650–1680 cm⁻¹) stretches .

Advanced Research Questions

Q. How can cross-coupling reactions be strategically employed to modify the quinoline core for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Bromine as a handle : Utilize Suzuki-Miyaura coupling to replace Br with aryl/heteroaryl groups for SAR exploration .
  • Example : React with boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis (1:1.2 molar ratio, DMF/H₂O, 80°C, 12 hr) .
  • Challenges : Competing reactivity of the acetyl group may require protective groups (e.g., methyl ester for the carboxylic acid) .

Q. How can researchers address contradictory data in biological activity between this compound and its analogs?

Methodological Answer:

  • Systematic comparison : Test analogs with:
    • Halogen substitution : Replace Br with Cl or F (see ’s reactivity comparisons) .
    • Acetyl removal : Synthesize 6-bromoquinoline-4-carboxylic acid to isolate the acetyl group’s contribution .
  • Statistical analysis : Use ANOVA to validate activity differences (e.g., IC₅0 in enzyme assays) and rule out assay variability .

Q. What computational strategies predict the regioselectivity of electrophilic substitution in this compound?

Methodological Answer:

  • DFT calculations : Model electron density maps to identify reactive sites (e.g., C5 vs. C7 for electrophilic attack) .
  • Software : Gaussian 16 (B3LYP/6-31G* basis set) for optimizing geometry and calculating Fukui indices .
  • Validation : Compare predicted reactivity with experimental results (e.g., nitration or sulfonation outcomes) .

Experimental Design & Optimization

Q. How to optimize solubility of this compound in biological assays?

Methodological Answer:

  • Derivatization : Convert carboxylic acid to a sodium salt or methyl ester for improved aqueous solubility .
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to prevent precipitation .
  • pH adjustment : Test buffered solutions (pH 7.4) to stabilize the ionized carboxylic acid group .

Q. What strategies mitigate side reactions during nucleophilic substitution at the C6 bromine site?

Methodological Answer:

  • Protective groups : Temporarily protect the acetyl group (e.g., acetal formation) to prevent undesired nucleophilic attack .
  • Reagent selection : Use mild nucleophiles (e.g., NaN₃ instead of NH₃) and low temperatures (0–5°C) to suppress competing pathways .
  • Monitoring : Track reaction progress via TLC (silica gel, UV detection) or LC-MS .

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